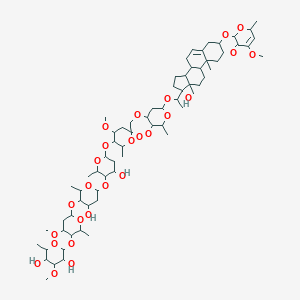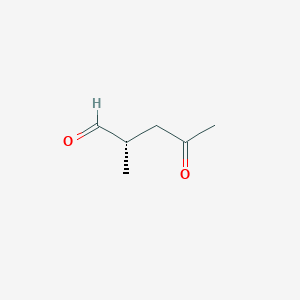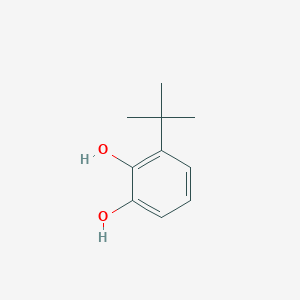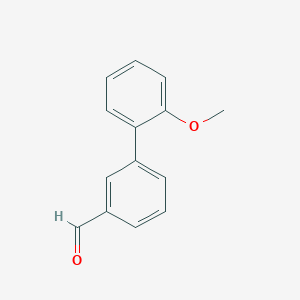
(3E,6E)-dodeca-3,6-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E,6E)-dodeca-3,6-dienal is an organic compound with the molecular formula C12H20O. It is a type of aldehyde characterized by the presence of two conjugated double bonds in its carbon chain. This compound is known for its distinctive odor and is often found in various natural sources, including essential oils and plant extracts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E,6E)-dodeca-3,6-dienal typically involves the use of starting materials such as dodeca-3,6-diene. One common method includes the oxidation of dodeca-3,6-diene using reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled conditions to yield the desired aldehyde.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in achieving efficient conversion rates.
Analyse Chemischer Reaktionen
Types of Reactions
(3E,6E)-dodeca-3,6-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol, dodeca-3,6-dienol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The double bonds in this compound can undergo electrophilic addition reactions with halogens or hydrogen halides to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Dodeca-3,6-dienoic acid.
Reduction: Dodeca-3,6-dienol.
Substitution: 3,6-dibromo-dodecane.
Wissenschaftliche Forschungsanwendungen
(3E,6E)-dodeca-3,6-dienal has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also investigated for its role in plant defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: this compound is used in the fragrance and flavor industry due to its pleasant odor. It is also employed in the synthesis of various fine chemicals and intermediates.
Wirkmechanismus
The mechanism of action of (3E,6E)-dodeca-3,6-dienal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. The compound’s double bonds also allow it to participate in various addition reactions, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3E,6E)-dodeca-3,6-diene: Similar in structure but lacks the aldehyde group.
(E,E)-α-farnesene: A sesquiterpene with similar double bond configuration but different functional groups.
(3E,6E,9E)-dodecatrienal: Contains an additional double bond compared to (3E,6E)-dodeca-3,6-dienal.
Uniqueness
This compound is unique due to its specific combination of conjugated double bonds and an aldehyde functional group. This combination imparts distinct chemical reactivity and biological properties, making it valuable in various applications.
Eigenschaften
IUPAC Name |
(3E,6E)-dodeca-3,6-dienal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,9-10,12H,2-5,8,11H2,1H3/b7-6+,10-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYAJCQYTVRFPU-AVQMFFATSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115422-60-1 |
Source


|
| Record name | 3,6-Dodecadienal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115422601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(4-Methoxyphenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B40103.png)
![N-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B40104.png)










![[1,2,4]Triazolo[4,3-c]pyrimidine](/img/structure/B40124.png)
